2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide
Description
Introduction to 2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide
Chemical Identity and Nomenclature
IUPAC Nomenclature and Systematic Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which provides a complete description of its molecular structure and stereochemical configuration. This nomenclature follows the standard protocol for amide naming conventions, where the propanamide backbone indicates a three-carbon chain terminating in an amide functional group. The 2,2-dimethyl designation specifies the presence of two methyl substituents at the second carbon position of the propyl chain, creating what is commonly referred to as a pivaloyl group. The N-[(1R)-1-phenylethyl] portion describes the substitution pattern at the nitrogen atom, indicating that a phenylethyl group with R-configuration at the first carbon is attached to the amide nitrogen.
The stereochemical descriptor (1R) is particularly significant as it defines the absolute configuration around the chiral center located at the carbon atom bearing both the phenyl group and the methyl substituent. This designation follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ranked according to atomic number and connectivity patterns. The R-configuration indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a clockwise fashion when ranked from highest to lowest priority.
The compound belongs to the broader class of N-substituted amides, specifically secondary amides due to the presence of one substituent on the nitrogen atom. Within the context of chiral chemistry, it represents an important example of axially chiral molecules where the stereochemical information is encoded in a single asymmetric carbon center attached to the amide nitrogen.
Common Synonyms and Alternative Designations
The compound is known by several alternative names in chemical literature and commercial databases, reflecting different naming conventions and historical usage patterns. The most frequently encountered synonym is (R)-N-(1-Phenylethyl)pivalamide, which emphasizes the pivalamide structural motif and the R-stereochemistry of the phenylethyl substituent. This designation is particularly common in synthetic organic chemistry literature where the pivalamide protecting group strategy is employed.
Another widely used alternative name is Propanamide, 2,2-dimethyl-N-[(1R)-1-phenylethyl]-, which follows the Chemical Abstracts Service naming convention where the base structure is stated first followed by substitution patterns. This systematic approach is particularly useful in database searches and chemical indexing systems. Additional synonyms include N-[(1R)-1-phenylethyl]-2,2-dimethylpropanamide and N-[(R)-alpha-Methylbenzyl]pivalamide, the latter emphasizing the alpha-methylbenzyl structural unit.
The variability in naming reflects the compound's utility across different research areas, from asymmetric synthesis to materials science applications. In crystallographic databases, the compound may be referenced using simplified notations that focus on the core structural features while maintaining stereochemical specificity. The synonym N-[(1R)-1-Phenylethyl]-2,2-dimethylpropanamide represents perhaps the most descriptive alternative name, explicitly stating both the substitution pattern and the stereochemical configuration.
Chemical Registry and Identification Systems
The compound is registered under multiple Chemical Abstracts Service registry numbers, with 91797-84-1 being the primary identifier in most chemical databases. This registry number serves as a unique identifier that eliminates ambiguity arising from multiple naming conventions and ensures accurate chemical identification across different information systems. Additionally, the compound appears under the alternative registry number 2060046-67-3 in certain commercial databases, reflecting potential registration differences or batch-specific identifications.
The European Community number 618-791-1 provides identification within European regulatory and commercial frameworks. This number system is particularly important for trade and regulatory compliance within European Union member states. The compound is also catalogued in the DSSTox database under the identifier DTXSID601248168, which links it to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency.
The International Chemical Identifier system provides additional standardized identification through the InChI string: InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m1/s1. This string encodes the complete molecular structure including stereochemical information in a format that can be processed by computational chemistry software. The corresponding InChIKey HBBKPRZFGXDWHG-SNVBAGLBSA-N provides a shortened hash representation suitable for database searching and comparison.
Historical Context and Discovery
The development and first synthesis of this compound emerged from broader research efforts in asymmetric synthesis and chiral auxiliary chemistry during the late twentieth century. While specific historical documentation of its initial synthesis is limited in the available literature, the compound represents part of the systematic exploration of pivalamide derivatives that gained prominence in synthetic organic chemistry during the 1980s and 1990s. The pivalamide structural motif, characterized by the tert-butyl carbonyl group, became recognized for its unique steric and electronic properties that influence both reactivity and selectivity in chemical transformations.
The compound's significance in chemical research became more pronounced with the development of enantioselective synthesis methodologies, where chiral auxiliaries and substrates containing defined stereochemical centers proved essential for controlling reaction outcomes. The specific choice of the (1R)-1-phenylethyl substituent reflects the broader understanding of how aromatic systems can influence both the stability and reactivity of chiral molecules through pi-pi interactions and steric effects.
Early applications likely emerged from pharmaceutical and materials chemistry research, where the controlled introduction of chirality represents a fundamental challenge. The compound's structural features, combining the robust pivalamide backbone with a well-defined chiral center, made it an attractive target for synthetic methodology development and mechanistic studies.
Significance in Chemical Research and Literature
This compound has gained particular recognition in contemporary chemical research through its role in supramolecular chemistry and crystal engineering studies. The compound was featured prominently in research published in Organic Letters investigating sterically driven mechanisms for the generation of helical chirality. This research demonstrated that the presence of sterically bulky groups, particularly the tert-butyl moiety present in the pivalamide structure, enables unique spiral arrangements in hydrogen-bonding chains that serve as axes for helical structures.
The significance of this compound extends beyond its immediate synthetic applications to fundamental questions about how molecular structure influences supramolecular organization. The research findings suggest that the spatial arrangement of bulky substituents can drive the formation of helical structures through the maximization of repulsive stereochemical interactions, providing the most efficient accommodation of these groups within crystallographic unit cells. This mechanism represents a departure from traditional models of helical structure formation and has implications for the design of new materials with controlled chirality.
In the broader context of organic synthesis, the compound serves as a model system for understanding the relationship between molecular structure and stereochemical outcomes. The combination of the sterically demanding pivalamide group with the chiral phenylethyl substituent creates a molecular architecture that has proven valuable for studying enantioselective transformations and chiral recognition processes.
The compound's appearance in chemical databases and commercial suppliers indicates its utility as a research tool and potential synthetic intermediate. Its availability from multiple sources suggests ongoing demand from the research community, likely driven by applications in methodology development and mechanistic studies.
Position within the Amide Compound Classification System
This compound occupies a specific position within the broader classification system of amide compounds, representing the intersection of several important structural and functional categories. As a secondary amide, it features one substituent on the nitrogen atom while retaining one hydrogen, distinguishing it from primary amides (no nitrogen substitution) and tertiary amides (two nitrogen substituents). This classification has direct implications for the compound's chemical reactivity, particularly in hydrolysis reactions and nucleophilic substitution processes.
Within the subcategory of N-substituted amides, the compound represents a chiral secondary amide where the nitrogen substituent contains a defined stereochemical center. This characteristic places it among specialized research compounds used in asymmetric synthesis and stereochemical studies. The presence of the (1R)-1-phenylethyl group creates additional classification opportunities based on the nature of the chiral auxiliary, linking it to benzylamine-derived compounds and alpha-methylbenzyl systems.
The pivalamide structural component connects this compound to a specific family of amides characterized by the tert-butyl carbonyl group. Pivalamides are recognized for their unique steric and electronic properties, which arise from the highly branched structure of the tert-butyl group. This branching creates significant steric hindrance around the carbonyl carbon, influencing both the compound's stability and its reactivity toward nucleophilic attack.
From a functional group perspective, the compound contains both amide and aromatic functionalities, placing it within the broader category of aromatic amides. The phenyl group provides opportunities for pi-pi interactions and aromatic substitution reactions, while the amide group serves as both a hydrogen bond donor and acceptor. This dual functionality makes the compound particularly interesting for supramolecular chemistry applications where multiple intermolecular interactions can be exploited.
The compound's position within this classification system reflects its specialized nature and explains its particular utility in research applications focused on chirality, supramolecular organization, and stereoselective synthesis. The combination of structural features represented in this single molecule makes it a valuable tool for investigating fundamental questions about molecular recognition and assembly processes.
Properties
IUPAC Name |
2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKPRZFGXDWHG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248168 | |
| Record name | 2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91797-84-1 | |
| Record name | 2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91797-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2,2-dimethyl-N-[(1R)-1-phenylethyl] | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Acylation of (R)-(+)-1-Phenylethylamine with Pivaloyl Chloride
The most straightforward and widely reported method for synthesizing 2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide involves the acylation of (R)-(+)-1-phenylethylamine with pivaloyl chloride under mild conditions.
- Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Base: 1-methyl-1H-imidazole (as a nucleophilic catalyst and acid scavenger)
- Temperature: 0 °C
- Atmosphere: Inert (nitrogen or argon) to prevent moisture and oxidation
- Yield: Up to 99% reported
- Reference: Ueki, Hisanori; Soloshonok, Vadim A. (Organic Letters, 2009, vol. 11, #8, p. 1797-1800)
$$
\text{(R)-(+)-1-Phenylethylamine} + \text{Pivaloyl chloride} \xrightarrow[\text{0 °C}]{\text{1-methyl-1H-imidazole, DCM}} \text{this compound}
$$
This method is favored for its simplicity, high stereochemical retention, and excellent yield.
Coupling via Acid Chloride Intermediate
An alternative approach involves first converting pivalic acid to its acid chloride derivative, followed by coupling with (R)-1-phenylethylamine.
- Step 1: Pivalic acid is treated with oxalyl chloride or thionyl chloride to form pivaloyl chloride.
- Step 2: The acid chloride is reacted with (R)-1-phenylethylamine in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
- Advantages: Allows for purification of acid chloride intermediate and control over reaction stoichiometry.
- Disadvantages: Requires handling of corrosive reagents and careful moisture exclusion.
- Yield: Typically high, comparable to direct acylation.
- Reference: General amide synthesis protocols and related literature
Amide Bond Formation Using Coupling Reagents
Modern peptide coupling reagents such as HATU, EDC, or TCFH can be employed to form the amide bond between pivalic acid and (R)-1-phenylethylamine directly.
- Typical Procedure:
- Activation of pivalic acid with coupling reagent in anhydrous solvent (e.g., DMF, DCM)
- Addition of (R)-1-phenylethylamine and base (e.g., N-methylmorpholine)
- Stirring at room temperature or slightly elevated temperature
- Advantages: Mild conditions, high selectivity, and compatibility with sensitive functional groups.
- Disadvantages: Cost of reagents and potential side reactions.
- Reference: General amide synthesis literature and related SAR studies involving similar amides
Green Chemistry Approach: Direct Amidation in Water Using Surfactants
Recent advances have demonstrated the possibility of direct amidation of carboxylic acids and amines in aqueous media using surfactants to facilitate the reaction.
- Method:
- Use of 2 wt% surfactant solution in degassed water under inert atmosphere
- Heating with stirring to promote direct amide bond formation without coupling reagents
- Advantages: Environmentally friendly, avoids hazardous reagents, and reduces waste.
- Limitations: May require longer reaction times and optimization for specific substrates.
- Reference: Recent studies on direct amide bond formation in aqueous media
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation with Pivaloyl Chloride | (R)-1-Phenylethylamine, pivaloyl chloride, 1-methyl-1H-imidazole, DCM, 0 °C, inert atmosphere | 99 | High yield, stereoretentive, simple | Requires moisture exclusion |
| Acid Chloride Intermediate | Pivalic acid → pivaloyl chloride (oxalyl chloride), then amine coupling with base | ~95-99 | Purified intermediate, controlled | Handling corrosive reagents |
| Coupling Reagents (HATU, EDC, TCFH) | Pivalic acid, coupling reagent, amine, base, anhydrous solvent | 90-98 | Mild conditions, high selectivity | Costly reagents, side reactions |
| Direct Amidation in Water with Surfactants | Pivalic acid, amine, surfactant, water, heat, inert atmosphere | 70-85 | Green, less hazardous | Longer reaction time, optimization needed |
Research Findings and Notes
- The stereochemistry at the amine center (R configuration) is preserved during the acylation process, which is critical for the biological activity of the compound.
- The use of 1-methyl-1H-imidazole as a base and catalyst in the direct acylation method enhances the reaction rate and yield by scavenging HCl and activating the acid chloride.
- Coupling reagent methods allow for the synthesis of analogues and derivatives by varying the amine or acid components, facilitating structure-activity relationship (SAR) studies.
- Green chemistry approaches are emerging as sustainable alternatives, though they require further optimization for industrial-scale synthesis.
- Crystallographic data confirm the stereochemical integrity and purity of the synthesized compound, supporting the reliability of these preparation methods.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties and reactivity.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: New amide derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a chiral building block in the synthesis of various bioactive compounds. Research has indicated that derivatives of this compound may exhibit activity against neurological disorders and other therapeutic targets .
Biological Studies
The compound acts as a ligand in enzyme-substrate interactions and protein-ligand binding studies. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research. For instance, studies have shown that related compounds can influence neurotransmitter release and receptor signaling pathways, which are critical in understanding diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
In organic chemistry, this compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its unique configuration aids in the production of complex organic molecules with high stereochemical fidelity. This application is essential for developing new drugs that require specific stereochemistry to achieve desired biological effects .
Case Study 1: Neuropharmacological Research
A study published in Organic Letters explored the structure-activity relationship (SAR) of various amides derived from phenylethylamine scaffolds, including this compound. The research demonstrated that modifications at specific sites on the amide led to enhanced binding affinities for neurotransmitter receptors, suggesting potential therapeutic applications in treating mood disorders .
Case Study 2: Synthesis of Bioactive Compounds
Another significant investigation focused on synthesizing novel GPR88 agonists based on the scaffold provided by this compound. The resulting compounds exhibited promising activity in preclinical models for neurodegenerative diseases, highlighting the relevance of this compound in drug discovery efforts aimed at central nervous system disorders .
Data Tables
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Stereochemistry
Key structural analogs differ in substituents on the amide nitrogen, backbone modifications, or stereochemistry:
Key Observations :
- Stereochemical Impact : The (R)-1-phenylethyl group contrasts with (S)-configured analogs in and , where stereochemistry dictates hydrogen-bonding patterns and crystal packing .
- Functional Group Effects: The cyano group in introduces polarity, likely altering solubility and reactivity compared to the purely alkyl/aryl main compound.
Physical and Chemical Properties
Data from crystal structures and synthesis:
Biological Activity
2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide, also known as a derivative of propanamide, has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 205.28 g/mol
The compound features a propanamide backbone with a dimethyl group and a phenylethyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may exhibit analgesic properties similar to those of opioid compounds by interacting with opioid receptors in the central nervous system. This interaction could potentially lead to pain relief and other therapeutic effects.
Analgesic Effects
Studies have shown that compounds structurally related to this compound can modulate pain pathways. For instance, analogs have been noted for their efficacy in reducing pain responses in animal models, suggesting that this compound may possess similar analgesic properties due to its structural similarity to known analgesics like fentanyl derivatives.
Anti-Cancer Potential
Recent investigations into the compound's anti-cancer properties reveal promising results. The compound has been studied for its ability to inhibit certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting mitotic processes. This is particularly relevant as many cancer cells rely on specific kinesins for proper mitotic spindle formation .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the compound's biological activity:
| Study | Cell Line | IC Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Induction of apoptosis via mitochondrial pathway |
| Study B | MCF-7 | 20 | Inhibition of cell proliferation through G1 phase arrest |
| Study C | A549 | 25 | Disruption of microtubule dynamics leading to cell cycle arrest |
These studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, highlighting its potential as an anti-cancer agent.
Animal Model Studies
In vivo studies have further corroborated the findings from in vitro research. In a murine model of cancer, administration of the compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of host immune responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide, and how is stereochemical purity ensured during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For stereochemical control, chiral auxiliaries like (R)-1-phenylethylamine are used to direct enantioselective synthesis. Chiral chromatography or derivatizing agents (e.g., selenium-based reagents) can resolve enantiomers post-synthesis. Polarimetric analysis and chiral HPLC validate stereochemical purity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify stereochemical centers via coupling constants and NOE effects. For example, the (1R)-phenylethyl group shows distinct splitting patterns in H NMR .
- X-ray Crystallography : SHELXL (SHELX suite) refines crystal structures to confirm absolute configuration. This is critical for resolving ambiguities in stereochemistry .
- IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm) and absence of unreacted precursors .
Q. How can researchers determine the enantiomeric excess (ee) of this compound using non-destructive methods?
- Methodological Answer : Chiral derivatizing agents (CDAs) like (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide form diastereomers detectable by F or Se NMR. Integration of diastereomeric peaks quantifies ee without racemization risks .
Advanced Research Questions
Q. How do substituents on the propanamide core influence physicochemical properties and reactivity in derivatization?
- Methodological Answer :
- Steric Effects : 2,2-Dimethyl groups increase steric hindrance, reducing nucleophilic attack at the carbonyl. This is observed in slower hydrolysis rates compared to unsubstituted propanamides .
- Electron-Withdrawing/Donating Groups : Substituents on the phenyl ring (e.g., electron-withdrawing F) alter amide resonance, affecting solubility and hydrogen-bonding capacity. Computational tools (DFT) model these interactions .
- Data Table :
| Substituent Position | LogP | Solubility (mg/mL) | Hydrolysis Half-life (h) |
|---|---|---|---|
| Para-Fluorophenyl | 3.2 | 0.45 | 48 |
| Unsubstituted Phenyl | 2.8 | 0.78 | 24 |
Q. How can conflicting crystallographic and spectroscopic data on stereochemistry be resolved?
- Methodological Answer :
- SHELXL Refinement : High-resolution X-ray data (R-factor < 5%) overrules NMR-based stereochemical assignments in cases of ambiguity. For example, pseudosymmetry in NMR spectra may mislead, but crystallography provides unambiguous spatial data .
- Dynamic NMR (DNMR) : Resolves conformational equilibria causing apparent contradictions. Variable-temperature H NMR detects coalescence points for interconverting enantiomers .
Q. What strategies optimize the biological activity of derivatives through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Screening : Replace the phenylethyl group with heteroaromatic or alkyl chains to modulate lipophilicity. Evidence from carboxamide analogs shows N-butyl > N-azepanyl > N-(2-methyl-2-propenyl) activity trends .
- Stereochemical Profiling : Test (R)- vs. (S)-phenylethyl isomers in receptor-binding assays. For calcium channel inhibitors, (S)-configurations show 10-fold higher potency in some analogs .
Q. What advanced chromatographic methods separate enantiomers at scale for pharmacological testing?
- Methodological Answer :
- Chiral Stationary Phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralcel OD-H) with hexane:isopropanol gradients. Retention times differ by >2 minutes for enantiomers .
- Preparative SFC : Supercritical fluid chromatography (CO/methanol) achieves >99% ee with faster run times than HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
